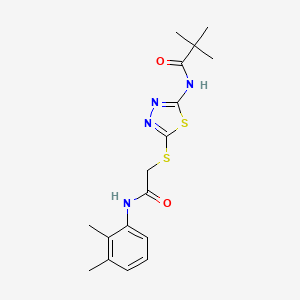![molecular formula C14H11N3O2S B2548468 2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺 CAS No. 1798397-84-8](/img/structure/B2548468.png)
2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is a compound that belongs to the class of cyanoacrylamides, which are known for their versatility in organic synthesis. These compounds serve as precursors for the synthesis of various heterocyclic compounds and have applications in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds involves the condensation of different reagents to introduce various functional groups. For instance, the synthesis of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide involves the reaction with nitrogen nucleophiles such as hydroxylamine, hydrazine, and guanidine to afford regioselectively isoxazole, pyrazole, and pyrimidine derivatives, respectively . Similarly, the synthesis of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, a related compound, is achieved by condensation with N, N-dimethylformamide dimethyl acetal .
Molecular Structure Analysis
The molecular structure of cyanoacrylamides is characterized by the presence of a cyano group and an acrylamide moiety, which are crucial for their reactivity. The structure of these compounds can be further modified by introducing different substituents on the thiazole ring or the acrylamide nitrogen, leading to the formation of various heterocycles .
Chemical Reactions Analysis
Cyanoacrylamides undergo a range of chemical reactions, including cycloadditions, condensations, and substitutions, to form diverse heterocyclic structures. For example, the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents leads to the synthesis of novel diethyl phosphonates and phosphorus-containing heterocycles . Additionally, the reaction with bromonitromethane can result in the formation of functionalized 1,2,4-thiadiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamides are influenced by their molecular structure. These compounds typically exhibit good reactivity due to the electron-withdrawing cyano group, which makes the adjacent double bond more susceptible to nucleophilic attack. The introduction of different substituents can also affect their boiling points, solubility, and stability .
Case Studies
In the realm of agrochemistry, certain cyanoacrylamide derivatives have been synthesized as herbicidal inhibitors of photosystem II electron transport, displaying significant herbicidal activities. For example, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate has shown excellent herbicidal activity at low doses . This highlights the potential of cyanoacrylamide derivatives in the development of novel herbicides.
科学研究应用
当然!以下是对2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺在科学研究应用方面的全面分析,重点介绍了六个独特的应用:
抗菌剂
2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺已显示出作为抗菌剂的潜力。其噻唑环以其抗菌特性而闻名,可有效抵抗多种细菌和真菌菌株。 研究表明,含有噻唑环的化合物可以破坏微生物细胞壁并抑制必需酶,使其成为开发新型抗生素的有效候选药物 .
抗癌研究
该化合物也正在探索其抗癌特性。氰基和噻唑环的存在有助于抑制癌细胞增殖。 研究表明,类似的化合物可以在癌细胞中诱导细胞凋亡(程序性细胞死亡),使其成为化学疗法药物的有希望的候选药物 .
抗炎应用
2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺的抗炎潜力是另一个感兴趣的领域。噻唑衍生物已被发现抑制促炎细胞因子和酶(如 COX-2)的产生,这些细胞因子和酶参与炎症反应。 这使得该化合物成为治疗关节炎等炎症性疾病的潜在候选药物 .
抗氧化特性
研究还集中在该化合物的抗氧化特性上。抗氧化剂对于保护细胞免受氧化应激至关重要,氧化应激会导致癌症和心血管疾病等慢性疾病。 该化合物中的苯氧甲基可以清除自由基,从而减少氧化损伤 .
磷杂环合成
2-氰基-3-[2-(苯氧甲基)-1,3-噻唑-4-基]丙-2-烯酰胺用于合成各种磷杂环。这些杂环在药物化学中因其生物活性而很重要。 该化合物与磷试剂反应形成新型二乙基膦酸酯、二氮杂磷杂环己烷、噻氮杂磷杂环己烷和氮杂磷杂环戊烯,这些化合物在药物开发中具有潜在的应用 .
酶抑制研究
该化合物也因其作为酶抑制剂的潜力而被研究。酶抑制剂在治疗各种疾病(包括高血压、糖尿病和癌症)中至关重要。 该化合物中的噻唑环可以与酶活性位点相互作用,抑制其活性,为开发新的治疗剂提供基础 .
作用机制
Mode of Action
It is known that the compound can react with phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .
Biochemical Pathways
The compound’s interaction with phosphorus reagents suggests it may influence phosphorus-related biochemical pathways .
属性
IUPAC Name |
2-cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-7-10(14(16)18)6-11-9-20-13(17-11)8-19-12-4-2-1-3-5-12/h1-6,9H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFZYYPFNDBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)
